![molecular formula C17H14N4O4 B2830355 N-(2,9-二甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)-4-硝基苯甲酰胺 CAS No. 941876-08-0](/img/structure/B2830355.png)
N-(2,9-二甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)-4-硝基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide” is a compound that belongs to the class of heterocycles incorporating a pyrimidopyrimidine scaffold . These compounds have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .
Synthesis Analysis
The synthesis of this compound involves a Michael addition-type reaction, where the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone . This results in the elimination of a dimethylamine molecule and the generation of the non-isolable intermediates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidopyrimidine scaffold . The keto oxygen atom at position C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by the reactivity of the substituents attached to the pyrimidopyrimidine skeleton . These include thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .Physical And Chemical Properties Analysis
The molecular formula of this compound is C15H13N3O2S . Its average mass is 299.348 Da and its monoisotopic mass is 299.072845 Da .科学研究应用
结构和热化学研究
一项关于抗生素剂呋喃妥因的溶剂化物和盐的研究调查了其与各种吡啶基和 4-氨基苯甲酰胺形成分子复合物的能力。这些溶剂化物涉及酰亚胺 N-H 和吡啶基-N 之间的相互作用,展示了使用共结晶溶剂化物作为制备无水共晶体的替代途径的潜力,为扩展涉及活性药物成分 (API) 的固体形式提供了新途径 (Vangala, Chow, & Tan, 2013)。
顺式酰胺构象的稳定化
对 N-(嘧啶-2-基)五氟苯甲酰胺的研究表明,它在固态中采用顺式酰胺键,构象平衡强烈依赖于溶剂。这项研究提供了分子设计的见解,重点介绍了特定的结构基序如何影响药物化合物的稳定性和构象 (Forbes, Beatty, & Smith, 2001)。
杂环的抗菌活性
一项研究重点关注合成和评估含有安替比林部分的杂环的抗菌活性。这突出了该化合物作为开发新型抗菌剂的基础的潜力,证明了结构多样性在药物发现中的重要性 (Bondock, Rabie, Etman, & Fadda, 2008)。
合成和抗癌活性
另一个研究领域探索了新的吡唑并[3,4-d]嘧啶-4-酮衍生物的合成及其抗癌活性,表明该化合物在药学化学中对开发潜在的癌症疗法中的作用。这强调了该化合物的多功能性及其在寻找新型治疗剂中的重要性 (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014)。
改善药物吸收
对作为抗癌剂开发的难溶性药物 HO-221 的研究表明,通过湿珠磨将粒度减小到亚微米区域显着改善了口服吸收。这项研究证明了药物加工技术在提高药物生物利用度中的重要性 (Kondo et al., 1993)。
作用机制
未来方向
属性
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-4-3-9-20-15(10)18-11(2)14(17(20)23)19-16(22)12-5-7-13(8-6-12)21(24)25/h3-9H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUWLTHGVORBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。